Structural Differentiation: Cyclopropyl Thiourea Core vs. Common Cyclopropyl Carbamates
The target compound is distinguished from simpler cyclopropyl carbamates (e.g., tert-butyl cyclopropylcarbamate, CAS 132905-88-5) by the presence of the thioamide (C=S) moiety, which replaces the amide (C=O) in the core scaffold [1]. This substitution results in a lower calculated partition coefficient (XLogP3-AA of 0.8 for the target compound [2] versus a predicted XLogP of approximately 1.1 for tert-butyl cyclopropylcarbamate [3]), indicating greater hydrophilicity.
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | tert-Butyl cyclopropylcarbamate (CAS 132905-88-5): ~1.1 (predicted) |
| Quantified Difference | Reduction of ~0.3 logP units (greater hydrophilicity) |
| Conditions | Calculated XLogP3 value from PubChem [2] and predicted by SMILES analysis [3] |
Why This Matters
The distinct thioamide group alters the compound's physicochemical profile, which can critically impact solubility, membrane permeability, and target binding in drug discovery projects, thus making it a non-interchangeable, strategic building block [1].
- [1] PubChem. tert-Butyl (1-carbamothioylcyclopropyl)carbamate. PubChem CID: 58431174. View Source
- [2] PubChem. tert-Butyl (1-carbamothioylcyclopropyl)carbamate. Computed Descriptors, XLogP3-AA. View Source
- [3] SwissADME prediction for tert-butyl cyclopropylcarbamate (SMILES: CC(C)(C)OC(=O)NC1CC1). Swiss Institute of Bioinformatics. View Source
